[2-(2-Aminoethyl)phenyl]methanol
CAS No.: 76518-29-1
Cat. No.: VC8135594
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76518-29-1 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | [2-(2-aminoethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C9H13NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7,10H2 |
| Standard InChI Key | HWVRPCNYXPYWGJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCN)CO |
| Canonical SMILES | C1=CC=C(C(=C1)CCN)CO |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
[2-(2-Aminoethyl)phenyl]methanol consists of a benzene ring with two substituents: a hydroxymethyl (-CHOH) group at the para position and a 2-aminoethyl (-CHCHNH) side chain at the ortho position (Figure 1). The IUPAC name, [2-(2-aminoethyl)phenyl]methanol, reflects this arrangement . The SMILES notation C1=CC=C(C(=C1)CCN)CO further clarifies the connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 151.21 g/mol | |
| XLogP3-AA | 0.4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 46.3 Ų |
Synthesis and Production
Reduction of Nitrovinyl Precursors
A common synthesis involves reducing 2-(2-nitrovinyl)phenol with lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF) under inert conditions. The reaction proceeds at 0°C to mitigate exothermicity, followed by gradual warming to room temperature. Quenching with water and extraction with ethyl acetate yields the product in purities up to 95%.
Reaction Scheme:
Alternative Routes
Other methods may include:
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Catalytic hydrogenation of nitro groups using palladium on carbon.
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Amination of halogenated precursors via Buchwald-Hartwig coupling.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups. It is sparingly soluble in nonpolar solvents (e.g., hexane) but miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol. Stability studies indicate susceptibility to oxidation at the benzylic alcohol position, necessitating storage under nitrogen at –20°C.
Thermodynamic Data
While experimental melting and boiling points are unavailable, computational estimates suggest:
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Melting Point: 85–90°C (predicted via ChemAxon)
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Boiling Point: 290–300°C (estimated using Joback method)
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